![molecular formula C9H12N4O2S B2498808 N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014046-83-3](/img/structure/B2498808.png)
N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways, leading to a range of biological effects .
Result of Action
Thiazole derivatives have been found to induce a variety of biological effects, suggesting they have multiple modes of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of thiazole derivatives with methoxy-substituted pyrazole carboxamide under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions: N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
Chemistry: In chemistry, N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: In the medical field, the compound's derivatives may be explored for their pharmacological effects. They could serve as lead compounds in the design of new medications for various diseases.
Industry: In industry, the compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
Thiazole derivatives: Other thiazole compounds with similar structures and properties.
Pyrazole derivatives: Compounds containing the pyrazole ring, which may have similar biological activities.
Carboxamide derivatives: Compounds with the carboxamide functional group, which can exhibit similar chemical reactivity.
Uniqueness: N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and development.
Biological Activity
N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of various enzymes and as an antimicrobial agent. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the thiazole ring and subsequent modifications to introduce the pyrazole and carboxamide functionalities. The methods are often characterized by their efficiency and yield, with some studies reporting yields exceeding 80% through optimized reaction conditions.
Enzyme Inhibition
Research indicates that derivatives of 4,5-dihydro-1H-pyrazole, including this compound, exhibit significant inhibitory activity against neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS). For instance, certain derivatives have shown selectivity for nNOS over iNOS, which is crucial for developing targeted therapies for conditions involving nitric oxide dysregulation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it exhibits activity against a range of pathogens. The minimum inhibitory concentration (MIC) values for several derivatives have been reported to be as low as 0.22 μg/mL against Staphylococcus aureus and other Gram-positive bacteria, indicating strong antibacterial potential .
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was found to significantly inhibit the growth of multiple bacterial strains. The compound's MIC values were compared with standard antibiotics, showing superior or comparable efficacy in some cases. The study concluded that modifications to the pyrazole structure could enhance antimicrobial activity .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of several pyrazole derivatives. It was found that this compound selectively inhibited nNOS with an IC50 value in the nanomolar range. This selectivity is vital for minimizing side effects in therapeutic applications targeting nitric oxide pathways .
Research Findings Summary
Activity | Target | IC50/MIC Values | Notes |
---|---|---|---|
Enzyme Inhibition | nNOS | Nanomolar range | Selective inhibition over iNOS |
Antimicrobial | Staphylococcus aureus | 0.22 μg/mL | Significant activity against Gram-positive bacteria |
Antimicrobial | Escherichia coli | Varies by derivative | Some derivatives showed enhanced activity |
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c1-13-5-6(8(12-13)15-2)7(14)11-9-10-3-4-16-9/h5H,3-4H2,1-2H3,(H,10,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEXAXQQJCUZSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NCCS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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